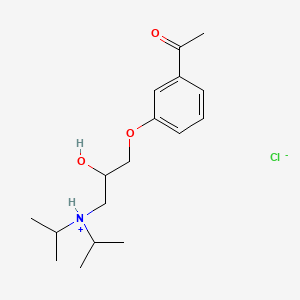![molecular formula C16H24BrNO B13763821 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide CAS No. 56231-55-1](/img/structure/B13763821.png)
1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide is a quaternary ammonium compound with a unique bicyclic structure. The presence of the azoniabicyclo[3.2.1]octane scaffold contributes to its biological activity and pharmacological potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide typically involves the formation of the azoniabicyclo[3.2.1]octane core followed by quaternization with a suitable bromide source. One common method includes the cyclization of appropriate precursors under basic conditions, followed by methylation and subsequent quaternization .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, methylation, and quaternization, optimized for large-scale production to ensure high yield and purity .
化学反应分析
Types of Reactions: 1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor antagonist, which can be useful in studying neurotransmission.
作用机制
The compound exerts its effects primarily by antagonizing muscarinic acetylcholine receptors (mAChRs). It binds to the receptor sites, preventing acetylcholine from activating the receptors, which leads to a decrease in parasympathetic nervous system activity. This mechanism is particularly beneficial in conditions where reduced parasympathetic activity is desired, such as in the treatment of bronchoconstriction .
相似化合物的比较
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and function as muscarinic receptor antagonists.
Quaternary Ammonium Compounds: Other quaternary ammonium compounds, such as ipratropium bromide, also exhibit similar pharmacological properties.
Uniqueness: 1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile .
属性
CAS 编号 |
56231-55-1 |
|---|---|
分子式 |
C16H24BrNO |
分子量 |
326.27 g/mol |
IUPAC 名称 |
1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide |
InChI |
InChI=1S/C16H23NO.BrH/c1-12-16(9-5-7-14(11-16)17(12)2)13-6-4-8-15(10-13)18-3;/h4,6,8,10,12,14H,5,7,9,11H2,1-3H3;1H |
InChI 键 |
CGXKFWKNWWNYPV-UHFFFAOYSA-N |
规范 SMILES |
CC1C2(CCCC(C2)[NH+]1C)C3=CC(=CC=C3)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


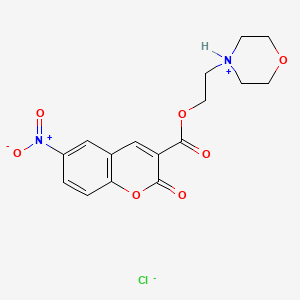
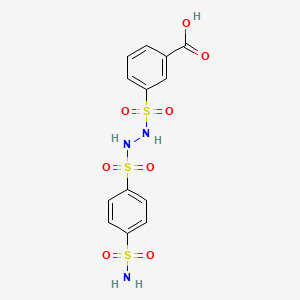
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
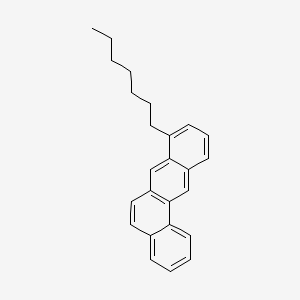

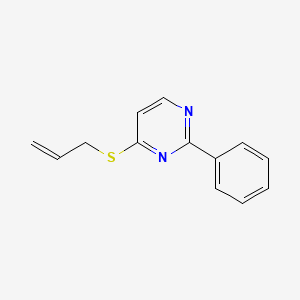
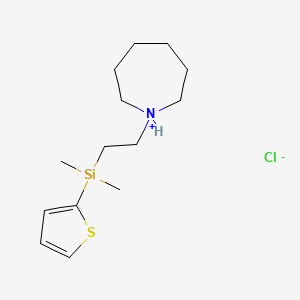
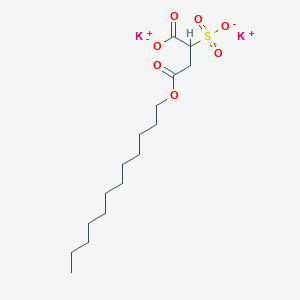
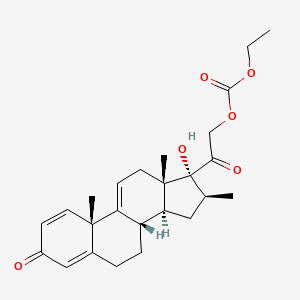
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
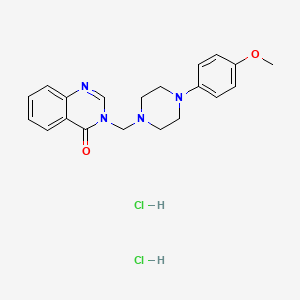
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
